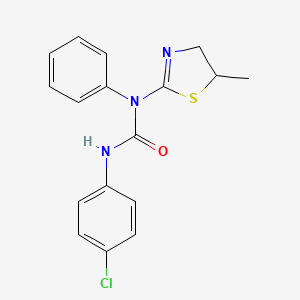![molecular formula C19H19N5S B15031318 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B15031318.png)
2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole typically involves the condensation of 1-butyl-1H-benzimidazole-2-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction may require a catalyst and is often carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs, altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or benzothiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, the compound is explored for its potential antimicrobial, antiviral, and anticancer activities.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole exerts its effects is not well-documented. similar compounds often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(2E)-2-[(1-methyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
- 2-{(2E)-2-[(1-ethyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
Uniqueness
The uniqueness of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H19N5S |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-[(E)-(1-butylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H19N5S/c1-2-3-12-24-16-10-6-4-8-14(16)21-18(24)13-20-23-19-22-15-9-5-7-11-17(15)25-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)/b20-13+ |
Clé InChI |
QGGKMSDADZBGQA-DEDYPNTBSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3 |
SMILES canonique |
CCCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15031236.png)
![3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole](/img/structure/B15031241.png)
![2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15031242.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15031246.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2E)-5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15031248.png)
![6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031253.png)

![Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B15031260.png)


![N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15031275.png)
![2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B15031280.png)
![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031297.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate](/img/structure/B15031303.png)
